6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one
Description
6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a methyl group, a nitrobenzylthio group, and a ketone functional group
Properties
IUPAC Name |
6-methyl-3-[(3-nitrophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-7-10(16)12-11(14-13-7)19-6-8-3-2-4-9(5-8)15(17)18/h2-5H,6H2,1H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRYTNIDPHCTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or guanidines with nitriles under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Nitrobenzylthio Group: The nitrobenzylthio group can be attached through a nucleophilic substitution reaction. This involves the reaction of a nitrobenzyl halide (e.g., 3-nitrobenzyl chloride) with a thiol (e.g., thiourea) under basic conditions to form the desired thioether linkage.
Formation of the Ketone Functional Group: The ketone functional group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of appropriate reaction conditions, catalysts, and purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzyl position, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one serves as a building block for synthesizing more complex organic molecules. Its unique structure enables researchers to explore new materials with specific properties and functionalities.
Biology
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of triazine compounds exhibit significant antibacterial activity. For instance, modifications to the nitrobenzyl group can enhance the compound's efficacy against various bacterial strains .
- Antifungal Activity : Similar to its antibacterial properties, triazine derivatives have demonstrated antifungal effects against yeast-like fungi, making them candidates for developing new antifungal agents .
- Anticancer Potential : Research indicates that some triazine derivatives may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of cellular pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating infectious diseases and possibly cancer.
Industry
The compound is utilized in the development of specialty chemicals and agrochemicals. Its unique chemical structure allows it to function as an intermediate in industrial processes, contributing to the synthesis of various pharmaceuticals and agricultural products .
Case Studies
Several studies highlight the effectiveness of triazine derivatives:
- Antimicrobial Study : A study demonstrated that certain derivatives exhibited broad-spectrum antibacterial activity superior to standard antibiotics like ciprofloxacin .
- Anticancer Activity : Research on structurally similar compounds showed promising results in inhibiting tumor growth in vitro, suggesting potential applications in oncology .
Mechanism of Action
The mechanism of action of 6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one depends on its specific application and target
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, gene expression, or metabolic pathways. Its effects on these pathways can result in changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazine: Similar structure but lacks the ketone functional group.
3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one: Similar structure but lacks the methyl group.
6-methyl-3-((3-aminobenzyl)thio)-1,2,4-triazin-5(4H)-one: Similar structure but has an amino group instead of a nitro group.
Uniqueness
6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Biological Activity
6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is an organic compound belonging to the class of triazine derivatives. Its unique chemical structure, characterized by a triazine ring substituted with a methyl group and a nitrobenzylthio group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The compound's IUPAC name is 6-methyl-3-[(3-nitrophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one. Its molecular formula is C11H10N4O3S, with a molecular weight of 270.28 g/mol. The presence of the nitro group and the thioether linkage are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 6-methyl-3-[(3-nitrophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
| Molecular Formula | C11H10N4O3S |
| Molecular Weight | 270.28 g/mol |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular processes.
Case Study:
In a study evaluating a series of triazine derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli, compounds with electron-withdrawing groups like nitro showed enhanced efficacy (IC50 values ranging from 1.61 to 1.98 µg/mL) . This suggests that the nitrobenzylthio group in our compound may similarly enhance its antimicrobial potency.
Anticancer Activity
The anticancer potential of triazine derivatives has been widely documented. Compounds featuring similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines.
Research Findings:
A recent study reported that certain triazine derivatives exhibited IC50 values below those of standard chemotherapeutics like doxorubicin when tested on cancer cell lines such as A-431 and Jurkat . The presence of specific functional groups was critical for enhancing cytotoxicity, indicating that the nitro group in this compound may play a similar role in modulating cancer cell viability.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Cellular Pathways: It may affect signal transduction pathways leading to apoptosis in cancer cells or inhibit growth in microbial cells.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with related triazine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro group + thioether | Antimicrobial and anticancer |
| 6-methyl-3-(phenylthio)-1,2,4-triazin-5(4H)-one | Lacks nitro group | Reduced antimicrobial activity |
| 6-methyl-3-(amino-benzylthio)-1,2,4-triazin-5(4H)-one | Amino group instead of nitro | Varies; often lower than nitro |
Q & A
Q. Advanced
- Dose Optimization: Use pharmacokinetic (PK) studies to determine Cₘₐₓ and t₁/₂.
- Control Groups: Include vehicle-only and positive controls (e.g., cisplatin for anticancer studies).
- Endpoint Analysis: Measure tumor volume reduction (caliper) or biomarker levels (ELISA) .
In Vivo Study Design:
| Parameter | Detail |
|---|---|
| Animal Model | BALB/c nude mice (xenograft) |
| Dose Regimen | 10 mg/kg, oral, daily × 21 days |
| Endpoints | Tumor weight, histopathology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
